3-[(2S)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]quinazolin-4(3H)-one
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Overview
Description
3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core linked to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the quinazolinone core with the phenylpiperazine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylpiperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce functional groups like alkyl or aryl groups into the molecule.
Scientific Research Applications
3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.
3-Methyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-dione: A compound with anticonvulsant and antinociceptive activity.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Known for its higher ED50 value compared to reference drugs.
Uniqueness
Its ability to act as an acetylcholinesterase inhibitor with selective activity makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[(2S)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O2/c1-16(25-15-22-19-10-6-5-9-18(19)21(25)27)20(26)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3/t16-/m0/s1 |
InChI Key |
NIRANYRKRIXELE-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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